(2S)-3-Ethylheptan-2-amine
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Overview
Description
(2S)-3-Ethylheptan-2-amine is an organic compound with a chiral center, making it an enantiomer. This compound is part of the amine family, characterized by the presence of an amino group attached to a carbon chain. The specific structure of this compound includes an ethyl group attached to the third carbon of a heptane chain, with the amino group located on the second carbon. This configuration gives the compound unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Ethylheptan-2-amine can be achieved through several methods. One common approach involves the reductive amination of 3-ethylheptan-2-one. This process typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) in the presence of an amine source like ammonia or a primary amine. The reaction is carried out under mild conditions, often at room temperature, to ensure the selective formation of the desired amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used to facilitate the hydrogenation process. The reaction conditions typically include elevated temperatures and pressures to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Ethylheptan-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or isocyanates are used in the presence of a base like triethylamine (Et3N) to facilitate the reaction.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other derivatives.
Scientific Research Applications
(2S)-3-Ethylheptan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-3-Ethylheptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-Ethylheptan-2-amine: The enantiomer of (2S)-3-Ethylheptan-2-amine, with similar chemical properties but different biological activities.
3-Ethylheptan-2-ol: An alcohol derivative with different reactivity and applications.
3-Ethylheptanoic acid: A carboxylic acid derivative with distinct chemical behavior and uses.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes, where the enantiomeric purity is crucial for the desired outcome.
Properties
IUPAC Name |
(2S)-3-ethylheptan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-6-7-9(5-2)8(3)10/h8-9H,4-7,10H2,1-3H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZNKMBHWZWIQS-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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